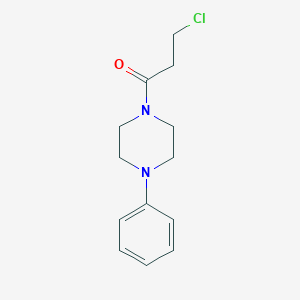

3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one

Descripción general

Descripción

3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloro group attached to a propanone moiety, which is further linked to a phenylpiperazine structure. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpiperazine with 3-chloropropanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro group at the 3-position undergoes nucleophilic substitution, enabling functionalization of the propanone backbone. Key reactions include:

Reaction with Amines

-

Conditions : Reacted with primary or secondary amines (e.g., hydrazines, aryl amines) in the presence of triethylamine (TEA) as a base, typically in tetrahydrofuran (THF) at room temperature for 6–8 hours .

-

Products : Forms amidrazones or substituted propanone derivatives. For example, reaction with 4-fluorophenylhydrazine yields 1-(2-(4-fluorophenyl)hydrazono)-1-(4-phenylpiperazin-1-yl)propan-2-one (5b ) .

Reaction with Piperazines

-

Conditions : Interaction with substituted piperazines under reflux in dichloromethane or chloroform, catalyzed by TEA.

-

Products : Generates bis-piperazine derivatives or functionalized intermediates for further cyclization.

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis, particularly for cinnoline derivatives:

Intramolecular Cyclization

-

Conditions : Treated with polyphosphoric acid (PPA) at 110–120°C for 8–10 hours .

-

Products : Forms 4-methyl-3-(4-arylpiperazin-1-yl)cinnolines (8–10 ) via dehydration and ring closure. For instance, 5b cyclizes to yield 4-methyl-3-(4-fluorophenylpiperazin-1-yl)cinnoline (8a ) with antitumor activity .

Reduction and Oxidation Reactions

Ketone Reduction

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : Reduces the carbonyl group to a secondary alcohol, yielding 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-ol.

Oxidation of Piperazine Ring

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

-

Products : Oxidizes the piperazine nitrogen, forming N-oxide derivatives.

Functionalization of the Piperazine Ring

N-Alkylation/Acylation

-

Conditions : Reacts with alkyl halides or acyl chlorides in the presence of a base (e.g., K₂CO₃).

-

Products : Introduces substituents at the piperazine nitrogen, enhancing pharmacological activity.

Research Findings and Biological Relevance

-

Antitumor Activity : Cinnoline derivatives synthesized from this compound exhibit cytotoxic effects against breast cancer cell lines (e.g., MCF-7) .

-

Antimicrobial Potential : Amidrazone intermediates show moderate antifungal activity against Candida albicans .

This compound’s multifunctional reactivity underscores its utility in synthesizing bioactive molecules, particularly in oncology and neurology. Future research may explore its role in developing selective serotonin/dopamine receptor modulators.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one is primarily studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system (CNS). The phenylpiperazine moiety is known for its interactions with neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial in treating conditions like depression, anxiety, and schizophrenia.

Biological Studies

Research has utilized this compound to explore its interactions with various biological targets. Studies indicate that piperazine derivatives can modulate receptor activity, providing insights into their therapeutic potential. For instance, compounds similar to this compound have been investigated for their effects on neurotransmitter systems, contributing to our understanding of neuropharmacology .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and reductions, making it a valuable building block in organic synthesis .

Industrial Applications

In industrial chemistry, this compound is used in the production of specialty chemicals and other piperazine derivatives. Its versatility in chemical reactions enhances its utility in commercial applications .

Uniqueness

The presence of the chloro group in this compound allows for various substitution reactions that enhance its reactivity compared to similar compounds. This unique feature positions it as a versatile intermediate in both chemical synthesis and pharmacological research.

Mecanismo De Acción

The mechanism of action of 3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The chloro and carbonyl groups may also contribute to the compound’s binding affinity and selectivity for these targets.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Phenylpiperazin-1-yl)ethanone: Similar structure but with an ethanone moiety instead of propanone.

3-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methyl group on the piperazine ring.

1-(4-Phenylpiperazin-1-yl)propan-2-one: Similar structure but with a propan-2-one moiety.

Uniqueness

3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to the presence of the chloro group, which can undergo various substitution reactions, and the propanone moiety, which provides different reactivity compared to ethanone or propan-2-one derivatives. The combination of these functional groups with the phenylpiperazine structure enhances its potential as a versatile intermediate in chemical synthesis and its pharmacological properties.

Actividad Biológica

3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and therapeutic potential, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with chloroacetone. The compound's structure can be confirmed through various spectroscopic methods, including NMR and mass spectrometry.

1. Pharmacological Properties

Research indicates that this compound exhibits significant activity as a serotonin receptor modulator, particularly at the 5-HT_1A receptor. In a study assessing various analogs, this compound demonstrated agonistic effects with submicromolar potency, suggesting its potential as an antidepressant or anxiolytic agent .

2. Antitumor Activity

The compound has also been evaluated for its antitumor properties. A series of related compounds were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives of this compound showed promising cytotoxic effects against various cancer cell lines .

3. Antibacterial and Antifungal Activity

In addition to its antitumor effects, this compound has been studied for antibacterial and antifungal activities. Research findings suggest that it possesses moderate activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Serotonin Receptor Modulation

A study conducted on a series of phenylpiperazine derivatives demonstrated that modifications to the piperazine ring could enhance the efficacy of serotonin receptor activation. The specific compound exhibited an EC50 value in the low nanomolar range, indicating strong receptor affinity .

Case Study 2: Antitumor Efficacy

In vitro assays showed that compounds derived from this compound significantly inhibited the growth of human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest .

Table 1: Biological Activity Summary of this compound

Propiedades

IUPAC Name |

3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYATZATBVYLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289325 | |

| Record name | 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2392-47-4 | |

| Record name | 3-Chloro-1-(4-phenyl-1-piperazinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2392-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 60322 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.